molecular formula C15H11BrClNO B12311004 N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

Cat. No.: B12311004
M. Wt: 336.61 g/mol
InChI Key: MSXBCAKUVBHSDF-RMKNXTFCSA-N
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Description

Chemical Identity and Structural Characterization of N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally named (E)-N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies the (E)-stereochemistry of the α,β-unsaturated amide moiety, the 5-bromo and 2-chloro substituents on the phenyl ring, and the terminal phenyl group. The molecular formula is C₁₅H₁₁BrClNO , corresponding to a molar mass of 336.61 g/mol (calculated from isotopic abundances).

The SMILES notation C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Br encodes the structural connectivity, emphasizing the trans configuration of the enamide double bond (denoted by the "/" and "\" symbols). Key functional groups include:

  • A conjugated enamide system (C=C-C(=O)-N)
  • A para-bromo and ortho-chloro-substituted aniline moiety
  • A phenyl group at the β-position of the enamide

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, analogous structures provide insights. For example, (E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.410 Å, b = 14.645 Å, c = 10.184 Å , and β = 108.63° . The amide group forms intermolecular N–H···O hydrogen bonds, creating helical chains along the crystallographic axis. Substituting fluorine with chlorine at the 5-position would increase steric bulk, potentially altering packing efficiency and hydrogen-bonding networks.

Key bond lengths in related structures include:

  • C=O: 1.224 Å
  • C–N: 1.352 Å
  • C–Br: 1.897 Å

These metrics suggest minimal electronic perturbation from halogen substitution, though lattice energies may vary due to differences in van der Waals radii (Br: 1.85 Å vs. Cl: 1.80 Å).

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR data for structurally similar compounds reveal distinct signatures:

  • Enamide protons : Doublets at δ 7.74 ppm (J = 15.9 Hz) and δ 7.66 ppm (J = 15.6 Hz) for the trans-coupled vinyl protons.
  • Aromatic protons : Multiplet signals between δ 7.35–7.56 ppm for the phenyl and substituted aryl groups.
  • Amide NH : A broad singlet near δ 8.20 ppm , downfield-shifted due to hydrogen bonding.

Carbon-13 NMR would exhibit:

  • C=O : ~167 ppm
  • Vinyl carbons : ~122 ppm (CH) and ~140 ppm (C=)
  • Aromatic carbons : 125–135 ppm, with deshielding at C-5 (Br-substituted) and C-2 (Cl-substituted)
Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectra show characteristic absorptions:

  • N–H stretch : 3250–3300 cm⁻¹ (amide A)
  • C=O stretch : 1640–1680 cm⁻¹ (amide I band)
  • C–Br stretch : 560–600 cm⁻¹

High-resolution MS (HRMS) would display a molecular ion peak at m/z 336.61 with isotopic clusters reflecting bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl). Fragmentation patterns include:

  • Loss of Br· (79.90 Da) → m/z 256.71
  • Cleavage of the amide bond → m/z 119.03 (C₆H₅–CH=CH⁺)

Comparative Analysis with Structural Analogues

Substituent positioning profoundly influences physicochemical properties:

Compound Substituents Melting Point (°C) LogP
N-(2-Bromo-5-chlorophenyl) 2-Br, 5-Cl 156–158 3.89
N-(4-Bromo-2-chlorophenyl) 4-Br, 2-Cl Not reported 3.92
N-(2-Bromo-5-fluorophenyl) 2-Br, 5-F 131–132 3.45

The 5-bromo-2-chloro isomer exhibits higher melting points than fluorine-containing analogues due to stronger halogen-halogen interactions. Lipophilicity (LogP) increases with larger halogens, as seen in the bromo/chloro derivatives (~3.9) versus fluoro analogues (~3.4).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11BrClNO

Molecular Weight

336.61 g/mol

IUPAC Name

(E)-N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H11BrClNO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+

InChI Key

MSXBCAKUVBHSDF-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. A validated protocol involves reacting 5-bromo-2-chloroaniline with trans-cinnamoyl chloride in the presence of phosphorus trichloride (PCl₃) as a catalyst, dissolved in chlorobenzene. Key parameters include:

  • Reaction time : 20–30 minutes under microwave irradiation (300–500 W).
  • Temperature : Maintained at 110–120°C to prevent decomposition of sensitive intermediates.
  • Yield : 85–90% after purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

This method minimizes side reactions such as N-acylation or E/Z isomerization, ensuring high stereochemical fidelity of the (2E)-configured product.

Conventional Thermal Synthesis

Traditional heating methods remain relevant for small-scale laboratory synthesis. The reaction employs similar reagents but extends the duration to 6–8 hours under reflux conditions in chlorobenzene. While yields (75–80%) are marginally lower than microwave-assisted approaches, this method is advantageous for its simplicity and minimal equipment requirements.

Reaction Optimization

Optimization focuses on enhancing yield, purity, and scalability while reducing environmental impact.

Catalyst Selection

Phosphorus trichloride (PCl₃) is preferred over alternatives like thionyl chloride (SOCl₂) due to its superior catalytic activity in forming the enamide bond. SOCl₂, while effective for generating cinnamoyl chloride in situ, introduces hydrolytic byproducts that complicate purification.

Solvent Systems

Chlorobenzene outperforms polar aprotic solvents (e.g., DMF, DMSO) by stabilizing reactive intermediates and preventing premature hydrolysis. However, recent studies suggest toluene as a greener alternative, offering comparable yields (82–84%) with lower toxicity.

Temperature and Time

Microwave synthesis reduces energy consumption by 40% compared to conventional methods. A temperature threshold of 120°C is critical; exceeding this range promotes decomposition, while lower temperatures (<100°C) result in incomplete conversion.

Analytical Characterization

Rigorous analytical protocols ensure structural integrity and purity.

Spectroscopic Techniques

  • ¹H/¹³C NMR : Confirms substituent positions and E-stereochemistry. For example, the vinyl proton (H-β) appears as a doublet at δ 6.8–7.1 ppm (J = 15–16 Hz), characteristic of trans-configuration.
  • IR Spectroscopy : The amide carbonyl (C=O) stretch is observed at 1650–1670 cm⁻¹, while N–H bending appears near 1550 cm⁻¹.
  • High-Resolution Mass Spectrometry (HR-MS) : Molecular ion peak at m/z 336.61 (calculated for C₁₅H₁₁BrClNO).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water mobile phase) confirms purity >98%, with a retention time of 12.3 minutes under isocratic conditions.

Industrial Scalability Considerations

Translating laboratory synthesis to industrial production requires addressing cost, safety, and environmental factors.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances throughput by 30–50% compared to batch processes. Key advantages include:

  • Reduced reaction time : 10–15 minutes per batch.
  • Improved heat management : Mitigates thermal degradation risks.

Solvent Recovery Systems

Closed-loop solvent recovery (e.g., distillation of chlorobenzene) reduces waste generation by 70%, aligning with green chemistry principles.

Hazard Mitigation

  • PCl₃ Handling : Requires inert gas purging and corrosion-resistant equipment (e.g., Hastelloy reactors).
  • Waste Neutralization : Alkaline hydrolysis of residual PCl₃ generates non-toxic phosphates for safe disposal.

Comparative Analysis of Methodologies

The table below summarizes key metrics for microwave-assisted and conventional synthesis:

Parameter Microwave-Assisted Conventional Thermal
Reaction Time 20–30 min 6–8 h
Yield (%) 85–90 75–80
Energy Consumption (kW) 0.5–1.0 2.5–3.0
Purity (%) >98 95–97
Scalability High Moderate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide has demonstrated significant anti-inflammatory effects. Studies indicate that this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. In vitro assays showed that it effectively reduced NF-κB activation induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like ampicillin . These findings position this compound as a promising candidate for developing new antimicrobial therapies.

Antimalarial Activity

Recent studies have reported that this compound displays potent antimalarial activity. It was found to have an IC50 value of 0.58 µM, indicating strong efficacy against Plasmodium falciparum, the parasite responsible for malaria . This suggests potential for further exploration in malaria treatment strategies.

Neuroprotective Effects

The compound may also offer neuroprotective benefits by modulating neurotransmitter release and providing therapeutic effects in conditions such as depression and neurodegenerative disorders . Its pharmacological profile suggests utility in treating various central nervous system disorders.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effect of this compound on NF-κB activation in THP1-Blue™ NF-κB cells. The results indicated a significant reduction in TNF-alpha secretion, correlating with decreased NF-κB activity. This highlights its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of MRSA. The findings showed that it outperformed traditional antibiotics in terms of MIC values, demonstrating its potential as a new treatment option for resistant bacterial infections .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamideStructureAnti-inflammatory
N-(2-Chloro-5-fluorophenyl)-3-phenylprop-2-enamideStructureAntimicrobial
N-(2,6-Dibromophenyl)-3-phenylprop-2-enamideStructureAntimicrobial

The comparative analysis indicates that while several derivatives share similar activities, the unique halogen substitutions in this compound enhance its efficacy relative to other compounds within this class .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :
  • Antimicrobial Activity : Meta (C3) and para (C4) substitutions with electron-withdrawing groups (e.g., CF₃, Br) improve activity against MRSA and Mycobacterium tuberculosis. For example, compound 10 (3-F, 4-CF₃) showed MIC values 2–3× lower than ampicillin .
  • Anti-inflammatory Activity : Ortho (C2) and di-ortho (C2, C6) substitutions with bulky halogens (Br, Cl) enhance NF-κB inhibition. Compound 12 (2,6-diBr) reduced TNF-α levels and NF-κB activation without affecting IκBα or MAPKs, suggesting a unique mechanism .
  • Toxicity : Di-substitution at C3 and C5 (e.g., 3,5-Cl) correlates with cytotoxicity, as seen in compound 11 (4-Br, 3-Cl), likely due to increased lipophilicity (logD = 4.2) .

Lipophilicity and Structure-Activity Relationships (SAR)

Lipophilicity (logD) is a critical determinant of membrane permeability and bioavailability. Experimental and computational studies reveal:

Table 2: Experimental Lipophilicity (logD) of Selected Analogs
Compound Name (Substituent Positions) Experimental logD ClogP (Predicted) Biological Impact
(2E)-N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide ~4.5* (estimated) 4.8 High lipophilicity likely enhances CNS penetration but may increase toxicity.
(2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (12) 5.1 5.3 Optimal for anti-inflammatory activity.
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide 3.9 4.1 Balanced lipophilicity for antimicrobial and PET inhibition (IC₅₀ = 5.1 µM).
(2E)-N-(4-Nitro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide (18) 3.2 3.5 Lower logD correlates with reduced cytotoxicity.

*Estimated based on bromo/chloro substitution trends .

SAR Highlights :
  • Ortho vs. Para Substitution : Bromine at ortho (C2) increases steric hindrance, reducing rotational freedom (e.g., dihedral angle = 47° in compound 15 (2-Br, 5-F) ), which may enhance target binding.
  • Electron-Withdrawing Groups: CF₃ or NO₂ at para (C4) improves antimicrobial activity by stabilizing charge-transfer interactions .
  • Di-Substitution : Compounds with 2,5- or 2,6-di-halogenation (e.g., 2,5-Cl or 2,6-Br) exhibit dual anti-inflammatory and antimicrobial profiles but require careful toxicity screening .

Toxicity and Selectivity

  • Cytotoxicity Risk : Bromine at ortho (C2) and meta (C5) may elevate cytotoxicity, as seen in compound 11 (4-Br, 3-Cl; IC₅₀ = 6.5 µM) .
  • Selectivity : Anti-inflammatory compounds like 12 (2,6-Br) and 8 (2,5-Cl) show NF-κB inhibition without MAPK/IκBα interference, indicating target specificity .

Biological Activity

N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide, also known as a cinnamamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways and targets depend on the context in which the compound is applied.

Biological Activities

  • Anticonvulsant Activity :
    • Cinnamamide derivatives, including this compound, have been studied for their potential anticonvulsant properties. In preclinical studies, related compounds demonstrated significant efficacy in models of epilepsy, suggesting that structural modifications can enhance their anticonvulsant activity .
    • For instance, another derivative (S(+)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) showed effective anticonvulsant activity in multiple seizure models with an ED50 ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used .
  • Antiplasmodial Activity :
    • The compound has also been evaluated for its antiplasmodial properties against Plasmodium falciparum. Among a series of derivatives tested, this compound exhibited notable activity with an IC50 value of 0.58 µM, indicating strong potential as an antimalarial agent .
    • A comparative analysis of various derivatives highlighted that structural modifications significantly influenced their biological potency, with certain substitutions enhancing antiplasmodial activity .
  • Anti-inflammatory Potential :
    • Research has indicated that cinnamamide derivatives can modulate inflammatory pathways. The position and type of substituents on the phenyl ring are crucial for tuning the pro-/anti-inflammatory potential of these compounds. Some derivatives showed increased NF-κB activity by 10–15%, while others inhibited it, suggesting a complex interaction with inflammatory signaling pathways .

Research Findings and Case Studies

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity IC50/ED50 Values Model/Context Reference
AnticonvulsantED50 = 13.21 - 114.4 mg/kgVarious seizure models
AntiplasmodialIC50 = 0.58 µMPlasmodium falciparum
Anti-inflammatoryIC50 > 20 µMNF-κB modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted cinnamic acid derivatives and halogenated anilines. For example, microwave-assisted synthesis using phosphorus trichloride (PCl₃) in chlorobenzene under controlled conditions (20 min, optimized temperature) is a validated approach to form the enamide bond . Structural confirmation requires NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HR-MS) to verify purity and stereochemistry .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, analogous compounds like (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide exhibit a dihedral angle of ~47° between aromatic rings, stabilized by hydrogen bonds (N–H⋯O) and halogen interactions (Br⋯O). This non-planar configuration impacts biological activity and solubility .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Anti-inflammatory activity : Inhibition of NF-κB activation in THP1-Blue™ cells at 2 µM, with comparison to prednisone .
  • Cytotoxicity : Cell viability assays (e.g., MTT) on human cell lines to rule out non-specific toxicity .
  • Antimicrobial screening : Broth microdilution against Staphylococcus aureus and Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence anti-inflammatory activity?

  • Methodological Answer : Di-substitution at C(2,5) or C(2,6) with lipophilic groups (e.g., Br, Cl, CF₃) enhances NF-κB inhibition by ~50% compared to mono-substituted analogs. For example, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide shows IC₅₀ = 2.17 µM, comparable to prednisone. Bulky substituents induce rotational constraints, reducing planarity and optimizing receptor binding .

Q. What contradictions exist in reported ADMET properties, and how are they resolved?

  • Methodological Answer : Discrepancies in oral bioavailability predictions (e.g., XlogP = 5.30 vs. experimental LogP = 3.92) arise from computational models underestimating hydrogen-bonding capacity (TPSA = 96.50 Ų). Validated protocols combine:

  • In vitro assays : Caco-2 permeability testing.
  • In silico refinement : Molecular dynamics simulations to account for solvation effects .

Q. What mechanistic insights explain the lack of IκBα/MAPK modulation despite NF-κB inhibition?

  • Methodological Answer : Unlike glucocorticoids, this compound class does not stabilize IκBα or inhibit MAPK phosphorylation. Hypothesized mechanisms include:

  • Direct interference with NF-κB nuclear translocation (confirmed via immunofluorescence).
  • Epigenetic regulation of NF-κB target genes (e.g., ChIP-seq for p65 binding sites) .

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